N-(4-ethylphenyl)furan-2-carboxamide
Description
N-(4-ethylphenyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide backbone linked to a 4-ethylphenyl substituent. This structure places it within a broader class of aryl-substituted furan carboxamides, which are studied for their diverse pharmacological and material science applications. The ethyl group at the para position of the phenyl ring introduces moderate electron-donating effects and steric bulk, influencing both synthetic accessibility and biological interactions.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(4-ethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO2/c1-2-10-5-7-11(8-6-10)14-13(15)12-4-3-9-16-12/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
CNRVCLKDBULOBG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-ethylphenyl)furan-2-carboxamide to structurally related furan carboxamides, emphasizing substituent effects, synthesis, and biological activities. Key compounds are tabulated and discussed below.
Table 1: Structural and Functional Comparison of Furan Carboxamide Derivatives
*Yields are reported where available in the evidence.
Physicochemical Properties
- Solubility and Bioavailability: Diethylamino-substituted derivatives (e.g., N-[4-(diethylamino)phenyl]furan-2-carboxamide) exhibit improved solubility due to the strong electron-donating nature of the -N(CH₂CH₃)₂ group . The ethyl group in the target compound may offer intermediate solubility compared to polar groups (e.g., carbamoyl) or nonpolar groups (e.g., bromine).
Thermal Stability :
- Melting points of related compounds (e.g., N-(4-bromophenyl)furan-2-carboxamide) are influenced by substituent symmetry and intermolecular interactions, though specific data for the ethyl derivative are lacking .
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